Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a pyridine moiety with methyl and methylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the use of reagents such as methylamine and methyl iodide to introduce the methyl and methylamino groups.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving the use of amines and aldehydes.
Coupling of the Benzyl Group: The benzyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 1,2,3-triazine-5-carboxylate: Similar in structure but with a triazine ring instead of a pyridine ring.
2-(Pyridin-2-yl)pyrrolidine-1-carboxylate: Lacks the benzyl group and methylamino substituent.
Uniqueness
Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
benzyl 2-[4-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H23N3O2/c1-14-11-18(20-2)21-12-16(14)17-9-6-10-22(17)19(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3,(H,20,21) |
InChI Key |
NMUFDIQJFRUMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)OCC3=CC=CC=C3)NC |
Origin of Product |
United States |
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